molecular formula C12H17NO3 B12964233 (S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol

(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol

Cat. No.: B12964233
M. Wt: 223.27 g/mol
InChI Key: XTAAANMPVNIYBF-SNVBAGLBSA-N
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Description

(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a benzo[d][1,3]dioxin core, which is known for its stability and unique chemical properties. The presence of an amino group and a hydroxyl group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The benzo[d][1,3]dioxin core provides stability and enhances the binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. These functional groups provide versatility in chemical reactions and potential applications in various fields. The benzo[d][1,3]dioxin core also contributes to its stability and unique chemical properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1S)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m1/s1

InChI Key

XTAAANMPVNIYBF-SNVBAGLBSA-N

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@@H](CN)O)C

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C

Origin of Product

United States

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